4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-[(2-methylphenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-14-8-7-11(2)15-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFVOWIGJBCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target compound features a pyrimidine core substituted at the 2-position with a (2-methylbenzyl)oxy group and at the 4-position with a methyl group. Retrosynthetic disconnection suggests two plausible intermediates:
- 2-Chloro-4-methylpyrimidine for nucleophilic aromatic substitution with 2-methylbenzyl alcohol.
- 4-Methylpyrimidin-2(1H)-one for O-alkylation with 2-methylbenzyl halides.
Both routes are supported by analogous transformations in the literature.
Synthesis via Chloropyrimidine Intermediate
Preparation of 2-Chloro-4-methylpyrimidine
The synthesis begins with the Biginelli reaction to form dihydropyrimidinones, followed by oxidation and chlorination:
- Cyclocondensation : Benzaldehyde, ethyl acetoacetate, and urea react under acidic conditions (HCl, reflux) to yield ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Oxidation : Ceric ammonium nitrate in acetone oxidizes the dihydropyrimidinone to the aromatic pyrimidinone.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 120°C converts the 2-hydroxyl group to a chloro substituent.
Key Data:
Nucleophilic Substitution with 2-Methylbenzyl Alcohol
The chloropyrimidine intermediate undergoes substitution with 2-methylbenzyl alcohol under acidic or basic conditions:
- Conditions : 2-Chloro-4-methylpyrimidine (1 eq), 2-methylbenzyl alcohol (1.2 eq), 1,4-dioxane, HCl (4 M), 100°C, 12 h.
- Workup : Ethyl acetate extraction, column chromatography (ethyl acetate/petroleum ether), recrystallization from ethanol.
Optimization Table:
| Entry | Solvent | Acid/Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,4-Dioxane | HCl (4 M) | 100 | 12 | 72 |
| 2 | DMF | K₂CO₃ | 80 | 24 | 58 |
| 3 | MeCN | TEA | Reflux | 6 | 65 |
Optimal Conditions : Entry 1 (72% yield).
Synthesis via O-Alkylation of Pyrimidin-2(1H)-one
Preparation of 4-Methylpyrimidin-2(1H)-one
4-Methylpyrimidin-2(1H)-one is synthesized via cyclization of β-keto esters and urea, followed by dehydrogenation:
O-Alkylation with 2-Methylbenzyl Halides
The pyrimidinone undergoes chemoselective O-alkylation using 2-methylbenzyl iodide under reflux:
- Conditions : 4-Methylpyrimidin-2(1H)-one (1 eq), 2-methylbenzyl iodide (1.5 eq), K₂CO₃ (2 eq), acetone, reflux, 1 h.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Optimization Table:
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-MeBzBr | K₂CO₃ | MeCN | 80 | 6 | 63 |
| 2 | 2-MeBzI | K₂CO₃ | Acetone | 56 | 1 | 89 |
| 3 | 2-MeBzCl | NaH | THF | 25 | 12 | 45 |
Optimal Conditions : Entry 2 (89% yield).
Spectroscopic Characterization of 4-Methyl-2-[(2-Methylphenyl)methoxy]pyrimidine
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Parameter | Chloropyrimidine Route | O-Alkylation Route |
|---|---|---|
| Overall Yield | 52% (2 steps) | 78% (2 steps) |
| Reaction Time | 24 h | 6 h |
| Purification Difficulty | Moderate | Low |
| Scalability | High | Moderate |
Superior Route : O-Alkylation offers higher yields and shorter reaction times but requires pre-functionalized alkylating agents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic nature. Below is a detailed comparison of 4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine with structurally related compounds, supported by data from the evidence.
Substituent Position and Electronic Effects
Structural Analogs and Activity Data
Biological Activity
4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and detailed analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a methyl group and a methoxy group attached to the pyrimidine ring, which may influence its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cell growth and inflammation.
- Antimicrobial Activity: The presence of the pyrimidine ring allows for interaction with microbial cell membranes, disrupting their integrity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported a zone of inhibition measuring 16 mm against pathogenic bacterial strains, suggesting effective antibacterial activity compared to standard antibiotics .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, it showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated for selectivity against cancer cell lines, showing cytotoxicity at low nanomolar concentrations while sparing normal cells .
Case Studies
- Antimicrobial Evaluation : A series of experiments conducted on various bacterial strains revealed that the compound effectively inhibited growth, with notable efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Studies : In vivo models using carrageenan-induced paw edema demonstrated significant reduction in inflammation upon administration of the compound, supporting its potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa, HepG2) where it exhibited selective cytotoxicity, indicating its potential for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Antimicrobial | 0.025 | High |
| Pyrido[2,3-d]pyrimidines | DHFR Inhibitors | 0.172 | Moderate |
| Other Pyrimidine Derivatives | Anti-inflammatory | 0.04 | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
